molecular formula C13H25NO2 B3071323 Methyl 3-(cyclooctylamino)-2-methylpropanoate CAS No. 1009577-74-5

Methyl 3-(cyclooctylamino)-2-methylpropanoate

Cat. No. B3071323
CAS RN: 1009577-74-5
M. Wt: 227.34 g/mol
InChI Key: DHZIMSCBFKTLAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity. These properties can often be predicted or calculated using various computational chemistry tools .

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry

Methyl 3-(cyclooctylamino)-2-methylpropanoate is involved in versatile organic syntheses. A study by Pizzioli et al. (1998) highlighted its role in the preparation of multifunctional compounds for synthesizing various heterocyclic systems like pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Application in Perfumery and Olfactory Research

Kraft and Tochtermann (1994) demonstrated the use of a related compound in the synthesis of a molecule with interesting musk and sandalwood olfactory properties, suggesting potential applications in perfumery (Kraft & Tochtermann, 1994).

Chemical Synthesis and Stereochemistry

Rodriguez et al. (1993) researched the preparation of optically pure samples of methyl 3-(cyclooctylamino)-2-methylpropanoate's analogs, contributing to stereochemical knowledge and synthetic methodology in organic chemistry (Rodriguez, Markey, & Ziffer, 1993).

Solid-Phase Peptide Synthesis

Tornøe, Christensen, and Meldal (2002) explored its utility in solid-phase peptide synthesis, particularly in creating 1H-[1,2,3]-triazoles, which are important in pharmaceutical research (Tornøe, Christensen, & Meldal, 2002).

Biocompatible Macromolecular Luminogens

Dutta et al. (2020) reported the synthesis of biocompatible macromolecular luminogens involving derivatives of methyl 3-(cyclooctylamino)-2-methylpropanoate for applications in sensing and removal of metal ions, highlighting its potential in environmental science and biotechnology (Dutta et al., 2020).

Photochemical Studies

Nakabayashi, Ohashi, and Takamuku (1994) conducted photochemical studies on methyl 3-arylpropenoates, providing insights into the conformation and reactivity of these compounds in their triplet states, which is essential for understanding photochemical reactions in organic chemistry (Nakabayashi, Ohashi, & Takamuku, 1994).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, or other biochemical interactions .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and recommended handling and storage procedures .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in industry, medicine, or other fields .

properties

IUPAC Name

methyl 3-(cyclooctylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-11(13(15)16-2)10-14-12-8-6-4-3-5-7-9-12/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZIMSCBFKTLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyclooctylamino)-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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